5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline

Organic Synthesis Medicinal Chemistry Cross-Coupling

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 156694-04-1) delivers orthogonal dual functionality unavailable in mono-substituted THIQ analogs. The 5-bromo substituent enables robust Suzuki, Buchwald-Hartwig, and Sonogashira cross-couplings, while the 8-nitro group can be selectively reduced to an amine, diazotized, or further derivatized. This sequential reactivity is critical for constructing complex architectures such as isatin-based neurotrophic agents (EP 1255734 / US 2003040518) and supports antibacterial SAR programs. Supplied at ≥95% purity with full characterization (NMR, HPLC, GC). For R&D use only.

Molecular Formula C9H9BrN2O2
Molecular Weight 257.087
CAS No. 156694-04-1
Cat. No. B3006458
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline
CAS156694-04-1
Molecular FormulaC9H9BrN2O2
Molecular Weight257.087
Structural Identifiers
SMILESC1CNCC2=C(C=CC(=C21)Br)[N+](=O)[O-]
InChIInChI=1S/C9H9BrN2O2/c10-8-1-2-9(12(13)14)7-5-11-4-3-6(7)8/h1-2,11H,3-5H2
InChIKeyWCDWDZBUTSPUKU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 156694-04-1): Product Specifications and Core Characteristics for Research Sourcing


5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline (CAS 156694-04-1) is a heterocyclic building block belonging to the tetrahydroisoquinoline (THIQ) class. It features a saturated nitrogen-containing ring fused to a benzene core, with bromine at the 5-position and a nitro group at the 8-position . This compound is commercially available with standard purities of 95% or higher, typically characterized by NMR, HPLC, or GC , and is supplied for non-human research applications .

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline: Why Mono-Substituted and Regioisomeric Analogs Cannot Meet Advanced Synthetic and Screening Requirements


Mono-substituted tetrahydroisoquinolines, such as 5-bromo-THIQ or 8-nitro-THIQ, offer only a single reactive handle for further derivatization. In contrast, the dual 5-bromo-8-nitro substitution pattern in 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline provides orthogonal reactivity: the bromo substituent enables cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) while the nitro group can be selectively reduced to an amine or transformed into other functionalities [1]. This dual functionality is essential for constructing complex molecular architectures in medicinal chemistry programs, such as the synthesis of isatin derivatives with neurotrophic activity, where the 5-bromo group serves as a coupling handle and the 8-nitro group is subsequently reduced [2].

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline: Quantitative Differentiators in Synthesis, Physicochemical Properties, and Biological Profiling


Synthetic Versatility: Orthogonal Reactivity of 5-Bromo and 8-Nitro Groups Enables Sequential Functionalization

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline contains two distinct reactive handles that permit sequential, orthogonal transformations. The 5-bromo substituent undergoes Suzuki-Miyaura cross-coupling with aryl boronic acids (e.g., 4-chlorophenylboronic acid), while the 8-nitro group remains intact and can be subsequently reduced to an amine via catalytic hydrogenation [1]. In contrast, mono-substituted analogs such as 5-bromo-THIQ (lacking the nitro group) and 8-nitro-THIQ (lacking the bromo group) each provide only a single point of diversification, limiting their utility in multi-step synthetic sequences [1].

Organic Synthesis Medicinal Chemistry Cross-Coupling

Patented Synthetic Utility: Validated Intermediate in the Preparation of Neurotrophic Isatin Derivatives

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline is explicitly disclosed as a key intermediate in the patented synthesis of isatin derivatives with neurotrophic activity (EP 1255734; US 2003040518; WO 0155110) [1]. The synthetic sequence involves nitration of 5-bromoisoquinoline, quaternization with dimethyl sulfate, and reduction with NaBH4 to yield the target THIQ, which then undergoes Suzuki coupling and nitro reduction to afford the final neurotrophic isatin oxime [1]. This patent validation provides a clear procurement rationale for researchers pursuing related CNS drug discovery programs, as the compound is directly linked to a documented, reproducible synthetic pathway with therapeutic potential.

Neurotrophic Agents Patent Literature Synthetic Intermediate

Antibacterial Activity: Moderate Efficacy Against Pathogenic Bacteria Compared to Unsubstituted THIQ Scaffold

In a comparative analysis of tetrahydroisoquinoline derivatives, 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline exhibited moderate antibacterial activity against pathogenic bacterial strains, while the unsubstituted THIQ scaffold or mono-substituted analogs (e.g., 5-bromo-THIQ lacking the nitro group) showed minimal or no activity [1]. This suggests that the combination of bromo and nitro substituents at the 5- and 8-positions contributes to enhanced antibacterial effects relative to the parent THIQ core.

Antibacterial Structure-Activity Relationship THIQ Derivatives

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline: Primary Research Applications Aligned with Quantitative Differentiators


Medicinal Chemistry: Synthesis of CNS-Targeted Isatin Derivatives for Neurotrophic Activity

Researchers pursuing neurotrophic agents, such as isatin-based compounds targeting neurodegenerative diseases, can utilize 5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline as a key intermediate following the patented route disclosed in EP 1255734 and US 2003040518 [1]. The compound's dual functionality enables sequential Suzuki coupling (at the 5-position) and nitro reduction (at the 8-position) to access the desired isatin oxime pharmacophore [1].

Organic Synthesis: Building Block for Diversely Functionalized THIQ Libraries via Orthogonal Transformations

5-Bromo-8-nitro-1,2,3,4-tetrahydroisoquinoline serves as a versatile scaffold for generating diverse compound libraries through sequential, orthogonal functionalization. The 5-bromo group can be elaborated via cross-coupling (Suzuki, Buchwald-Hartwig, Sonogashira), while the 8-nitro group can be reduced to an amine, diazotized, or transformed into other nitrogen-containing functionalities [1]. This orthogonal reactivity is not possible with mono-substituted analogs, which offer only a single diversification point [1].

Antibacterial Drug Discovery: Lead Optimization Starting Point for THIQ-Based Antimicrobials

Given its moderate antibacterial activity relative to unsubstituted THIQ scaffolds [1], this compound represents a promising starting point for medicinal chemistry programs aimed at developing novel antibacterial agents. Further structure-activity relationship (SAR) studies can explore modifications at the 5- and 8-positions to enhance potency and broaden spectrum of activity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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